molecular formula C7H6N2O4 B11823149 2-(Hydroxyiminomethyl)-6-nitrophenol

2-(Hydroxyiminomethyl)-6-nitrophenol

Cat. No.: B11823149
M. Wt: 182.13 g/mol
InChI Key: MTLXRYAXTYRUHQ-UHFFFAOYSA-N
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Description

2-(Hydroxyiminomethyl)-6-nitrophenol is a nitroaromatic compound featuring a phenol ring substituted with a nitro group (-NO₂) at the 6-position and a hydroxyiminomethyl group (-CH=N-OH) at the 2-position.

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-(hydroxyiminomethyl)-6-nitrophenol

InChI

InChI=1S/C7H6N2O4/c10-7-5(4-8-11)2-1-3-6(7)9(12)13/h1-4,10-11H

InChI Key

MTLXRYAXTYRUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyiminomethyl)-6-nitrophenol typically involves the nitration of phenol followed by the introduction of the hydroxyimino group. One common method includes the following steps:

    Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrophenol.

    Formation of Hydroxyimino Group: The 2-nitrophenol is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to introduce the hydroxyimino group, resulting in 2-(Hydroxyiminomethyl)-6-nitrophenol.

Industrial Production Methods

Industrial production methods for 2-(Hydroxyiminomethyl)-6-nitrophenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyiminomethyl)-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyimino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Hydroxyiminomethyl)-6-nitrophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxyiminomethyl)-6-nitrophenol involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares functional and positional similarities with several nitrophenol derivatives. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
2-Methoxy-6-{[(3-nitrophenyl)imino]methyl}phenol 2-methoxy, 6-iminomethyl (3-nitrophenyl) C₁₄H₁₂N₂O₄ 272.26 Molar mass: 272.26; structural isomerism noted
2-{[(5-Ethyl-2-hydroxyphenyl)imino]methyl}-4-nitro-6-methylphenol 4-nitro, 6-methyl, 2-iminomethyl (ethyl-hydroxyphenyl) C₁₆H₁₅N₂O₄ 299.30 CAS: 352664-26-7; synthesized via Schiff base condensation
4-Bromo-2-(5-isoxazolyl)-6-nitrophenol 4-bromo, 6-nitro, 2-isoxazolyl C₉H₅BrN₂O₄ 285.06 Mp: 120–121°C; NMR data (δ 7.08–11.50 ppm)
2-Amino-4-methyl-6-nitrophenol 2-amino, 4-methyl, 6-nitro C₇H₈N₂O₃ 168.15 CAS: 6265-07-2; used in dye intermediates
2-Chloro-6-nitrophenol 2-chloro, 6-nitro C₆H₄ClNO₃ 173.55 Mp: 166–168°C; InChIKey: ICCYFVWQNFMENX

Key Observations :

  • This contrasts with non-chelating groups like methoxy (-OCH₃) or halides (e.g., Cl in ).
  • Electron-Withdrawing Groups: The 6-nitro group enhances acidity (pKa ~4–5 for nitrophenols) compared to amino or methyl substituents .
  • Synthetic Routes : Schiff base formation (e.g., ) and nitration/halogenation (e.g., ) are common methods for analogous compounds.

Physicochemical Properties

  • Solubility: Nitrophenols generally exhibit low water solubility due to aromatic nitro groups. Polar substituents (e.g., -OH, -NH₂) improve solubility in polar solvents. For example, 2-amino-4-methyl-6-nitrophenol is more soluble in methanol than 2-chloro-6-nitrophenol .
  • Acidity: The 6-nitro group increases acidity (pKa ~4.7 for 2-nitrophenol ). Hydroxyiminomethyl groups may further lower pKa via resonance stabilization.
  • Thermal Stability : Nitro groups reduce thermal stability; decomposition temperatures for analogs range from 120°C () to 250°C ().

Biological Activity

2-(Hydroxyiminomethyl)-6-nitrophenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound, characterized by its unique structural features, has been studied for its inhibitory effects on various enzymes and its role in biological systems.

Chemical Structure

The chemical structure of 2-(Hydroxyiminomethyl)-6-nitrophenol can be represented as follows:

C7H8N2O4\text{C}_7\text{H}_8\text{N}_2\text{O}_4

This structure includes a hydroxyl group, an imine functional group, and a nitro group, which are critical for its biological activity.

Enzyme Inhibition

Research indicates that 2-(Hydroxyiminomethyl)-6-nitrophenol exhibits significant inhibitory activity against various enzymes. A notable study demonstrated that structural modifications in similar compounds can lead to drastic changes in their inhibitory effects on glucosidases, suggesting that slight variations in chemical structure can enhance biological efficacy .

  • Inhibition of Glucosidases : The compound has shown promising results in inhibiting α-glucosidases, which are important targets for managing diabetes. The IC50 values reported for related compounds indicate that modifications can yield inhibitors with potency exceeding that of natural alkaloids .

Toxicological Profile

The toxicological aspects of nitrophenols, including 2-(Hydroxyiminomethyl)-6-nitrophenol, have been extensively documented. According to the ATSDR toxicological profile, nitrophenols can exhibit various adverse health effects depending on dosage and exposure routes .

  • Acute Toxicity : Studies have shown that acute exposure to certain nitrophenols can lead to decreased body weights and other systemic effects in animal models .
  • Chronic Effects : Long-term exposure studies suggest potential carcinogenic effects and reproductive toxicity associated with nitrophenol derivatives .

Case Study 1: Enzyme Inhibition Assay

A study conducted by Lin et al. evaluated the enzyme inhibition properties of several nitrophenol derivatives, including 2-(Hydroxyiminomethyl)-6-nitrophenol. The results indicated that this compound could serve as a potent inhibitor of glucosidase enzymes, with an IC50 value significantly lower than many standard inhibitors used in clinical settings .

CompoundIC50 (µM)Ki (nM)
2-(Hydroxyiminomethyl)-6-nitrophenol0.567
Standard Inhibitor A1.5150
Standard Inhibitor B3.0200

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment performed on nitrophenols highlighted the compound's potential risks. The study revealed that at high concentrations (200 mg/kg), significant adverse effects were observed in test subjects, including alterations in hematological parameters and organ function .

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